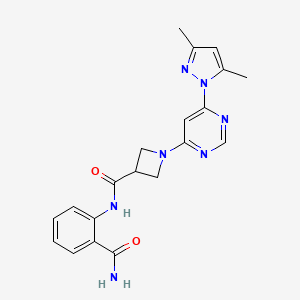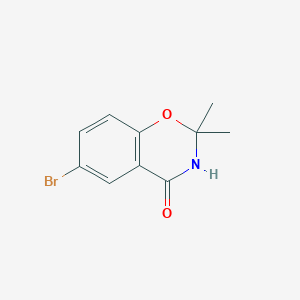
6-bromo-2,2-diméthyl-3,4-dihydro-2H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (6-Br-DMBD) is an important heterocyclic aromatic compound that has been studied for its potential medicinal and industrial applications. It has been used in the synthesis of various compounds and is a key intermediate in the synthesis of many pharmaceuticals. 6-Br-DMBD is a highly versatile compound with multiple potential applications, ranging from medicinal to industrial.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
- Activité antituberculeuse: Des chercheurs ont exploré le potentiel antituberculeux de composés similaires contenant de l'imidazole. Bien que ce composé n'ait pas été spécifiquement étudié, des dérivés apparentés ont montré une activité prometteuse contre les souches de Mycobacterium tuberculosis .
Mécanisme D'action
Target of Action
The primary target of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is renin , a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure .
Mode of Action
This compound acts as a renin inhibitor . It binds to renin and prevents it from cleaving its substrate, angiotensinogen, to angiotensin I. This inhibition disrupts the RAS pathway, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor .
Biochemical Pathways
The compound affects the renin-angiotensin system (RAS) pathway . By inhibiting renin, it reduces the conversion of angiotensinogen to angiotensin I. This leads to a decrease in the production of angiotensin II, reducing vasoconstriction and decreasing blood pressure.
Pharmacokinetics
Compounds with a similar structure have been reported to exhibit goodpermeability, solubility, and metabolic stability , which are important factors for oral bioavailability.
Result of Action
The inhibition of renin by this compound leads to a decrease in the production of angiotensin II. This results in vasodilation and a decrease in blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by temperature and light exposure. Its efficacy could be influenced by the physiological state of the individual, such as the level of renin expression .
Propriétés
IUPAC Name |
6-bromo-2,2-dimethyl-3H-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)12-9(13)7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQFBHVWBMPUBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2=C(O1)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

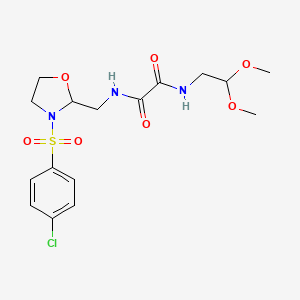
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)
![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)
![3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2413201.png)
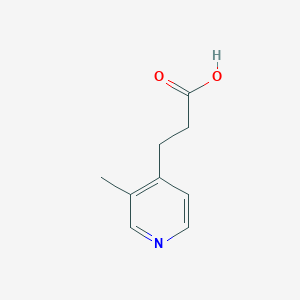

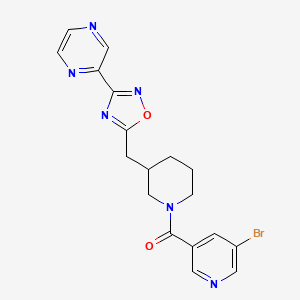
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)
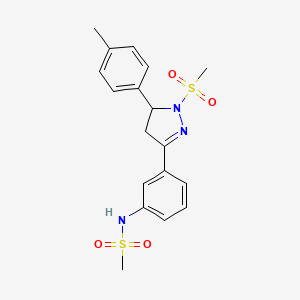
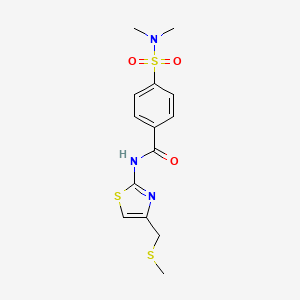
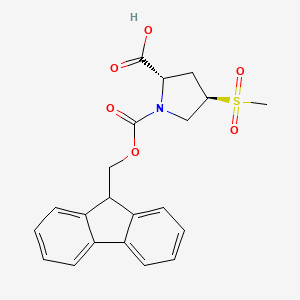
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)
